molecular formula C18H19FN2O3S B5316429 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE

2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE

Cat. No.: B5316429
M. Wt: 362.4 g/mol
InChI Key: HODIRXLGGQWGDL-UHFFFAOYSA-N
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Description

2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c19-15-5-3-14(4-6-15)12-25-13-17(22)20-7-9-21(10-8-20)18(23)16-2-1-11-24-16/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODIRXLGGQWGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CSCC2=CC=C(C=C2)F)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include 4-fluorobenzyl chloride, furan-2-carboxylic acid, and piperazine. These intermediates are then subjected to various reaction conditions such as nucleophilic substitution, acylation, and condensation reactions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE
  • **2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE

Uniqueness

2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

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